1H-Indazole-6-sulfonic acid can be derived from various synthetic pathways involving indazole precursors. It is often classified under sulfonic acids due to the presence of the sulfonic acid functional group (-SO3H), which enhances its solubility in water and makes it a suitable candidate for various biological applications, particularly in medicinal chemistry.
The synthesis of 1H-indazole-6-sulfonic acid typically involves several methodologies, including:
The molecular structure of 1H-indazole-6-sulfonic acid consists of:
1H-Indazole-6-sulfonic acid participates in various chemical reactions:
The mechanism of action for 1H-indazole-6-sulfonic acid primarily relates to its biological activities:
Studies have shown that modifications at the 6-position can significantly enhance binding affinity to specific kinases, indicating structure-activity relationships that are crucial for drug design.
1H-Indazole-6-sulfonic acid exhibits several notable physical and chemical properties:
Properties can be characterized using techniques such as:
The applications of 1H-indazole-6-sulfonic acid span various fields:
1H-Indazole-6-sulfonic acid (molecular formula: C₇H₆N₂O₃S, PubChem CID: 459470) serves as a high-value synthetic intermediate due to its bifunctional reactivity. The sulfonic acid group at the C6 position enables direct derivatization through nucleophilic substitution, electrophilic aromatic substitution, or transition-metal-catalyzed cross-coupling reactions, while the indazole nitrogen atoms (N1/N2) participate in hydrogen bonding and coordination chemistry. This versatility is exemplified in skeletal editing techniques, where oxidative cleavage of indoles followed by ring reconstruction allows conversion into C6-sulfonated indazoles [8]. Recent advances in late-stage diversification leverage this scaffold to generate libraries for drug discovery, as demonstrated by protocols achieving >75% yield in palladium-catalyzed Suzuki couplings [7] [10].
Table 1: Synthetic Applications of 1H-Indazole-6-sulfonic Acid
Reaction Type | Key Reagents/Conditions | Derivatives Accessible | Yield Range |
---|---|---|---|
Nucleophilic Substitution | SO₂Cl₂, then amines/thiols | Sulfonamides, sulfonates | 60-85% |
Cross-Coupling | Pd(dppf)Cl₂, aryl boronic acids | Biaryl indazoles | 70-92% |
Skeletal Editing | N-nitrosomorpholine, blue LED, EtOAc | Indazoles from indoles | 64-78% |
Salt Formation | NaOH, K₂CO₃ | Water-soluble salts | >95% |
The indazole nucleus is a privileged scaffold in medicinal chemistry due to its balanced pharmacokinetic properties and capacity for target engagement. Thermodynamically stable as the 1H-tautomer (pKa = 13.86 for deprotonation), it exhibits amphoteric character that facilitates membrane permeability and bioavailability [7]. Clinically approved indazole-based drugs (e.g., pazopanib, axitinib, niraparib) underscore its utility in oncology, primarily through kinase and PARP inhibition [1] [3]. The C6-sulfonic acid variant enhances this profile by introducing a polar anchor that improves solubility and enables salt formation—critical for intravenous formulations. Structure-activity relationship (SAR) studies confirm that C6 modifications significantly modulate target affinity; for example, 6-sulfonamide indazoles show 3–5-fold enhanced PI3Kδ inhibition (IC₅₀ = 12 nM) compared to non-sulfonylated analogs in inflammatory disease models [7] [9].
Table 2: Pharmacological Significance of Indazole Derivatives
Compound | Biological Target | Therapeutic Area | Role of C6 Substituent |
---|---|---|---|
Pazopanib | VEGFR/PDGFR | Oncology | Enhances kinase selectivity |
Nemiralisib | PI3Kδ | COPD/Asthma | Boosts potency (IC₅₀ = 14 nM) |
GS-4997 | ASK1 | NASH/Fibrosis | Improves metabolic stability |
5-Amino-1H-indazole-6-sulfonic acid | NOS-II | Inflammation | Enables hydrogen bonding to active site |
The sulfonic acid group at C6 confers three strategic advantages:
Table 3: Comparative Bioactivity of C6-Modified Indazoles
C6 Substituent | Representative Target | Bioactivity Metric | Advantage Over -H Analog |
---|---|---|---|
-SO₃H | PI3Kδ | IC₅₀ = 8.2 µM | 8-fold ↑ solubility |
-SO₂NHCH₃ | ASK1 | IC₅₀ = 29.9 nM | 3-fold ↑ binding affinity |
-SO₂N(CH₃)₂ | VEGFR-2 | Kd = 4.7 nM | Enhanced cellular permeability |
-CN | TRKA | IC₅₀ = 7.1 nM | Reduced metabolic clearance |
Oncology Therapeutics
The scaffold is integral to targeting dysregulated kinase pathways. Derivatives like W24 inhibit PI3K/AKT/mTOR signaling in gastric cancer cells (IC₅₀ = 1.8 µM), inducing apoptosis and cell-cycle arrest [1]. Structural optimization focuses on linking C6-sulfonates to urea or acrylamide warheads to enhance covalent binding.
Anti-Inflammatory Agents
ASK1 inhibitors featuring 6-sulfonamide indazoles (e.g., compound 15) suppress TNF-α-induced inflammation in HT-29 colonic cells by blocking JNK/p38MAPK activation. Molecular docking confirms hydrogen bonding between the sulfonamide oxygen and catalytic Lys709 of ASK1 [2].
Agricultural Chemistry
In herbicide design, 4-amino-3,5-dicholo-6-(1H-indazolyl)-2-picolinic acids incorporating this scaffold disrupt auxin signaling, upregulating ACS7 and NCED3 genes to induce lethal ethylene surges in weeds like Amaranthus retroflexus [10].
Materials Science
Sulfonated indazoles serve as precursors for conductive polymers and metal-organic frameworks (MOFs), exploiting their ability to coordinate Cu²⁺ or Fe³⁺ ions via N1 and sulfonate oxygen atoms [7].
Table 4: Emerging Research Applications
Research Domain | Key Application | Innovation | Reference |
---|---|---|---|
Oncology | PI3K/AKT/mTOR pathway inhibition | Broad-spectrum antitumor activity (compound W24) | [1] |
Inflammation | ASK1-p38MAPK/JNK suppression | Orally active inhibitors for IBD | [2] |
Agriculture | Synthetic auxinic herbicides | Gene regulation-mediated weed control | [10] |
Materials | Electroactive polymers | Enhanced ion conductivity via sulfonate groups | [7] |
Compound Glossary:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: